![molecular formula C19H18FN3OS B11194737 3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11194737.png)
3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of fluorobenzyl, methoxyphenyl, and prop-2-en-1-yl groups in its structure makes it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by cyclization can yield the triazole ring.
Introduction of Substituents: The fluorobenzyl, methoxyphenyl, and prop-2-en-1-yl groups can be introduced through various substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substituents are correctly positioned on the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the substituents, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.
Scientific Research Applications
3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the fluorobenzyl and methoxyphenyl groups could enhance its binding affinity to certain targets, while the triazole ring could play a role in its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: This compound shares the triazole ring and prop-2-en-1-yl groups but lacks the fluorobenzyl and methoxyphenyl substituents.
(4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine: This compound has a similar structure but with different substituents on the triazole ring.
Uniqueness
The uniqueness of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole lies in its specific combination of substituents, which can confer unique chemical and biological properties. The presence of both fluorobenzyl and methoxyphenyl groups can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H18FN3OS |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18FN3OS/c1-3-12-23-18(15-6-10-17(24-2)11-7-15)21-22-19(23)25-13-14-4-8-16(20)9-5-14/h3-11H,1,12-13H2,2H3 |
InChI Key |
GPAJLWWNIAAGEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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